
(2-Propylcyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Propylcyclopropyl)methanol is an organic compound with the molecular formula C7H14O It is a type of alcohol characterized by a cyclopropyl ring substituted with a propyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Propylcyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of 1-propylcyclopropane with formaldehyde in the presence of a catalyst to yield the desired alcohol.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. general methods for producing similar alcohols involve catalytic hydrogenation of corresponding aldehydes or ketones, or the hydroboration-oxidation of alkenes.
Chemical Reactions Analysis
Types of Reactions: (2-Propylcyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Propylcyclopropylcarboxylic acid or propylcyclopropylaldehyde.
Reduction: Propylcyclopropane.
Substitution: Various substituted cyclopropyl derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Propylcyclopropyl)methanol is not well-documented. as an alcohol, it is likely to interact with biological systems through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with various biomolecules, potentially affecting their structure and function.
Comparison with Similar Compounds
Cyclopropylmethanol: Similar in structure but lacks the propyl group.
2-Methylcyclopropylmethanol: Similar but with a methyl group instead of a propyl group.
Cyclopropylcarbinol: Another cyclopropyl-containing alcohol.
Uniqueness: (2-Propylcyclopropyl)methanol is unique due to the presence of both a cyclopropyl ring and a propyl group, which may confer distinct chemical and physical properties compared to other cyclopropyl alcohols
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2-propylcyclopropyl)methanol |
InChI |
InChI=1S/C7H14O/c1-2-3-6-4-7(6)5-8/h6-8H,2-5H2,1H3 |
InChI Key |
HWSZRFHMKHWNEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


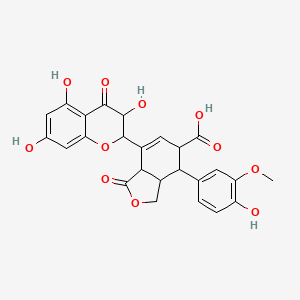
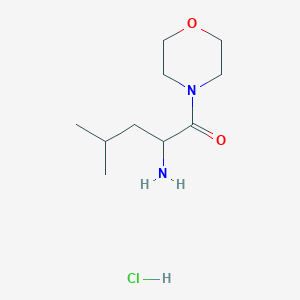

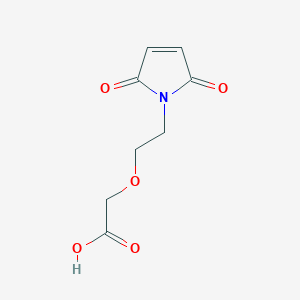
![Cis-tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B12309123.png)
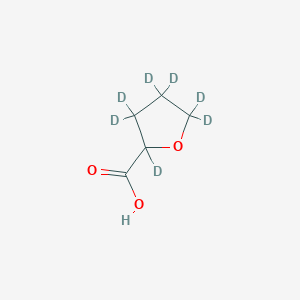

![7-(Hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12309133.png)
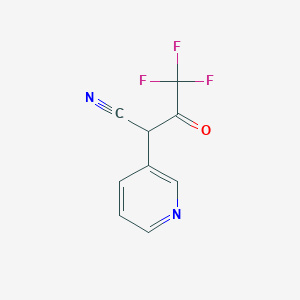
![(R)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid](/img/structure/B12309172.png)


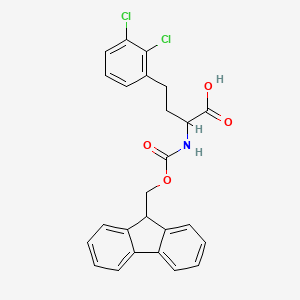
![[3-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B12309196.png)
